molecular formula C21H26Cl2N2O4 B612143 EHT-6706 CAS No. 1351592-10-3

EHT-6706

Número de catálogo: B612143
Número CAS: 1351592-10-3
Peso molecular: 441.34814
Clave InChI: VGHUBZMBLUZIJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

EHT-6706 is a novel synthetic small molecule, 7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride, that functions as a highly potent microtubule-disrupting agent . It exerts its anticancer effects by targeting the colchicine-binding site to inhibit tubulin polymerization, a mechanism confirmed by in vitro tubulin polymerization assays . At low nM concentrations, EHT 6706 exhibits highly potent antiproliferative activity across more than 60 human tumor cell lines, including models described as drug-resistant . Beyond its direct antiproliferative effects, EHT 6706 shows strong efficacy as a vascular-disrupting agent (VDA) . It prevents endothelial cell tube formation, disrupts pre-established vessels, increases endothelial cell monolayer permeability, and inhibits endothelial cell migration . Genome-wide transcriptomic analysis indicates that this antiangiogenic activity involves specific gene deregulations in antiangiogenic pathways . In combination therapy studies, EHT 6706 demonstrates synergistic effects with ionizing radiation and additive inhibition of proliferation when combined with conventional chemotherapy agents like oxaliplatin, cisplatin, and gemcitabine in various tumor cell lines, including non-small cell lung carcinoma (H460) and pancreatic cancer (MiaPaca2) models . These findings establish EHT 6706 as a promising tubulin-binding compound with dual mechanisms of action—direct cytotoxicity and vascular disruption—suggesting potentially broad clinical antitumor efficacy . The product is supplied for research applications only. CAS Number: 1351592-10-3 Molecular Formula: C21H24N2O4 Molecular Weight: 368.43 g/mol (calculated from formula) Storage Temperature: -20°C

Propiedades

Número CAS

1351592-10-3

Fórmula molecular

C21H26Cl2N2O4

Peso molecular

441.34814

Nombre IUPAC

7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride

InChI

InChI=1S/C21H24N2O4.2ClH/c1-5-27-17-7-6-15-14(11-23-12-16(15)20(17)22)8-13-9-18(24-2)21(26-4)19(10-13)25-3;;/h6-7,9-12H,5,8,22H2,1-4H3;2*1H

Clave InChI

VGHUBZMBLUZIJE-UHFFFAOYSA-N

SMILES

NC1=C(OCC)C=CC2=C1C=NC=C2CC3=CC(OC)=C(OC)C(OC)=C3.[H]Cl.[H]Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

EHT6706;  EHT 6706;  EHT-6706.

Origen del producto

United States

Molecular Mechanisms of Eht 6706 Action on Cellular Processes

Direct Interaction with Tubulin and Microtubule Dynamics Perturbation

Microtubules are dynamic polymers formed from αβ-tubulin heterodimers, essential components of the cytoskeleton involved in maintaining cell shape, intracellular transport, and cell division. amegroups.orgbiorxiv.orgelifesciences.org EHT-6706 interferes with the normal assembly and disassembly of these structures. nih.govresearchgate.netresearchgate.net

Binding Site Analysis: Targeting the Colchicine-Binding Domain

Studies have shown that EHT-6706 exerts its effects by binding to tubulin at or near the colchicine-binding site. nih.govresearchgate.netresearchgate.netresearchgate.net This specific interaction is a common mechanism among a class of microtubule-destabilizing agents. amegroups.orgmdpi.com Competitive binding assays utilizing a radiolabeled colchicine (B1669291) tracer have demonstrated that EHT-6706 can displace the tracer, indicating a shared or closely located binding domain on the tubulin molecule. researchgate.netresearchgate.netresearchgate.net This competitive binding is reported to be comparable to that of combretastatin (B1194345) A-4, another known binder of the colchicine site with a higher affinity for tubulin than colchicine itself. researchgate.net

Consequences of Microtubule Destabilization on Cellular Architecture

The destabilization of microtubules by EHT-6706 has profound consequences for cellular architecture and function. Microtubules are crucial for maintaining cell shape and providing tracks for intracellular transport. Perturbing their dynamics can lead to alterations in cell morphology. researchgate.net Furthermore, the disruption of the microtubule network directly impacts processes requiring dynamic microtubule remodeling, such as cell migration and the formation of new blood vessels (angiogenesis), which contributes to EHT-6706's vascular-disrupting properties. nih.govresearchgate.net

Cell Cycle Regulation and Mitotic Catastrophe Induction

A key consequence of EHT-6706's effect on microtubule dynamics is the disruption of the cell cycle, particularly during mitosis. researchgate.netresearchgate.netnih.gov

Specific Induction of G2/M Phase Cell Cycle Arrest

EHT-6706 treatment leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netsemanticscholar.org This arrest occurs because the formation of a functional mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. amegroups.org By inhibiting tubulin polymerization, EHT-6706 prevents the assembly of a normal spindle, triggering cell cycle checkpoints that halt progression through mitosis. researchgate.netresearchgate.net

Data on G2/M arrest induced by EHT-6706 in various cancer cell lines highlights this effect. For example, studies in human cancer cell lines such as H460 (non-small cell lung carcinoma), HCT116 (colorectal cancer), MDA-MB-231 (breast cancer), and MiaPaca2 (pancreatic cancer) have shown dose-dependent G2/M arrest upon EHT-6706 treatment. nih.gov

Cell Line Effect of EHT-6706 Treatment Citation
H460 G2/M arrest, Apoptosis nih.gov
HCT116 G2/M arrest, Apoptosis nih.gov
HCT116 p53-/- G2/M arrest, Apoptosis nih.gov
MDA-MB-231 G2/M arrest, Apoptosis nih.gov
MiaPaca2 G2/M arrest, Apoptosis nih.gov
Multiple (>60) Cancer Cell Lines Potent antiproliferative activity, G2/M arrest nih.govresearchgate.net

Molecular Signaling Leading to Mitotic Blockade

The G2/M cell cycle arrest induced by microtubule-targeting agents like EHT-6706 is primarily mediated by the activation of the spindle assembly checkpoint (SAC). hirosaki-u.ac.jpresearchgate.net The SAC is a surveillance mechanism that monitors the attachment of chromosomes to spindle microtubules and ensures that mitosis does not proceed until all chromosomes are properly aligned at the metaphase plate. hirosaki-u.ac.jp When microtubule dynamics are disrupted, the SAC remains active, preventing the anaphase-promoting complex/cyclosome (APC/C) from initiating the degradation of key mitotic regulators, such as cyclin B and securin. researchgate.netanygenes.com The sustained levels of cyclin B-CDK1 complex maintain the cell in a state of mitotic arrest. anygenes.commdpi.com Prolonged mitotic arrest can ultimately lead to cell death, often through a process known as mitotic catastrophe. researchgate.netresearchgate.nethirosaki-u.ac.jpresearchgate.netmdpi.comfrontiersin.orgresearchgate.net While the specific molecular signaling pathways downstream of SAC activation leading to mitotic catastrophe in response to EHT-6706 are not detailed in the provided snippets, the general mechanism involves failed mitosis and subsequent cell death pathways like apoptosis. researchgate.netresearchgate.nethirosaki-u.ac.jpresearchgate.netmdpi.comfrontiersin.org

Subsequent Activation of Apoptotic Pathways in Malignant Cells

Perturbing microtubule dynamics with EHT-6706 leads to cell cycle arrest, specifically blocking cells in the metaphase/anaphase transition. researchgate.net This cell cycle disruption is a critical trigger for the induction of apoptosis, a form of programmed cell death, in cancer cells. researchgate.netnih.gov Apoptosis is characterized by a series of biochemical events that lead to the dismantling of the cell. scielo.br

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. reactome.orgplos.org They exist as inactive zymogens and undergo a cascade of catalytic activation during the apoptotic process. reactome.org EHT-6706-induced apoptosis is associated with the activation of caspases. nih.gov While specific caspases activated by EHT-6706 are not detailed in the provided snippets, caspase activation is a hallmark biochemical change observed during apoptosis. scielo.brplos.org Initiator caspases, once activated, cleave and activate effector caspases, which are responsible for degrading numerous cellular proteins, ultimately leading to cell death. plos.org

The intrinsic, or mitochondrial, apoptotic pathway is a major route through which cell death is initiated by various intracellular stress stimuli, including those induced by some anti-cancer agents. thoracickey.comcreative-diagnostics.com This pathway involves events occurring within the mitochondria. scielo.br A key event in the mitochondrial pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which leads to the release of pro-apoptotic proteins, such as cytochrome c, into the cytoplasm. creative-diagnostics.comresearchgate.net Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome complex, which in turn activates caspase-9, an initiator caspase in this pathway. plos.orgcreative-diagnostics.comresearchgate.net Activated caspase-9 then cleaves and activates executioner caspases like caspase-3, -6, and -7, culminating in apoptosis. creative-diagnostics.com While the provided information directly links EHT-6706 to apoptosis induction researchgate.netnih.gov, the specific details of its engagement with the mitochondrial pathway, such as the release of cytochrome c or direct impact on mitochondrial membrane potential, are not explicitly described. However, the general mechanism of tubulin-targeting agents often involves mitochondrial dysfunction and the intrinsic pathway. thoracickey.comcreative-diagnostics.com

Role of Caspase Activation in EHT-6706-Induced Apoptosis

Regulation of Cellular Viability and Proliferation Signaling

Beyond inducing apoptosis, EHT-6706 also impacts cellular viability and proliferation by modulating key signaling pathways. researchgate.netnih.gov Its potent antiproliferative activity across numerous cancer cell lines highlights its ability to interfere with the mechanisms that drive uncontrolled cell growth. nih.govresearchgate.net

Cell proliferation is tightly regulated by various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways and the PI3K/Akt pathway. plos.orgnih.govntnu.no These kinase cascades transmit signals from cell surface receptors to intracellular targets, influencing processes like cell growth, differentiation, and survival. nih.govntnu.no While the specific impact of EHT-6706 on these cascades is not detailed in the provided search results, other anti-proliferative agents are known to modulate pathways such as the Akt and ERK signaling pathways, leading to inhibition of cell proliferation. plos.orgnih.gov Given EHT-6706's potent antiproliferative effects nih.govresearchgate.net, it is plausible that it influences such kinase cascades, although direct evidence from these sources is lacking.

The balance between anti-apoptotic and pro-apoptotic proteins from the Bcl-2 family is crucial in determining cell fate. cellsignal.comabbviescience.commdpi.com Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, inhibit apoptosis by sequestering pro-apoptotic proteins. cellsignal.comabbviescience.commdpi.com Malignant cells often upregulate these pro-survival proteins to evade apoptosis. abbviescience.comfrontiersin.org Conversely, pro-apoptotic proteins, including the BH3-only proteins (e.g., Bad, Bid, Bim, Noxa, Puma) and effector proteins (Bax, Bak), promote cell death. cellsignal.comwikipedia.orgmdpi.com The BH3-only proteins can initiate apoptosis by interacting with and neutralizing anti-apoptotic proteins, thereby allowing Bax and Bak to trigger mitochondrial outer membrane permeabilization. abbviescience.comwikipedia.orgmdpi.com While the provided information confirms EHT-6706 induces apoptosis researchgate.netnih.gov, it does not explicitly detail its specific effects on the expression levels or activity of particular anti-apoptotic or pro-survival proteins. However, the induction of apoptosis suggests that EHT-6706's mechanism likely involves shifting the balance towards pro-apoptotic signaling, potentially by influencing the activity or expression of these regulatory proteins.

Preclinical in Vitro Efficacy and Cellular Characterization of Eht 6706

Antiproliferative Activity Across Diverse Cancer Cell Lines

EHT-6706 demonstrates potent inhibitory effects on the proliferation of a wide range of human cancer cell lines. researchgate.netnih.gov This activity is associated with the compound's ability to perturb microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. researchgate.netnih.govresearchgate.net

Efficacy Spectrum in NCI60 Human Tumor Cell Line Panel Analyses

Analysis using the NCI60 human tumor cell line panel, a collection of over 60 cell lines representing various cancer types, has shown that EHT-6706 exhibits broad cytotoxicity. researchgate.netresearchgate.netcancer.gov Potency is observed at sub-nanomolar to low nanomolar concentrations, generally ranging from 0.3 to 10 nM, across multiple cancer types including breast, melanoma, colorectal, renal, ovarian, non-small cell lung, leukemia, and pancreatic cancer cells. researchgate.netresearchgate.net The NCI60 panel is a well-characterized resource used to screen investigational agents and understand their mechanisms of action and potential biomarkers of response. cancer.govnih.govd-nb.infoscienceopen.com

Activity Profile in Multi-Drug Resistant (MDR) Cancer Cell Models

A significant characteristic of EHT-6706 is its potent antiproliferative activity against cancer cell lines known to be resistant to various established drugs. nih.gov EHT-6706 retains cytotoxic activity in cell lines resistant to compounds such as combretastatin (B1194345), vinblastine, and imatinib. researchgate.netresearchgate.net This growth inhibition is reported to occur independently of common multidrug resistance mechanisms, including those mediated by ABC transporters like MDR-1 (Pgp-1) and MRP-1. researchgate.netresearchgate.netmdpi.comcancer.gov This suggests a potential for EHT-6706 in addressing tumors that have developed resistance to conventional chemotherapies.

Concentration-Dependent Inhibition of Cell Proliferation

The inhibition of cancer cell proliferation by EHT-6706 is observed to be concentration-dependent. nih.govresearchgate.netoncotarget.com Exposure to increasing concentrations of the compound leads to a dose-dependent G2/M cell cycle arrest and subsequent activation of apoptosis. nih.govresearchgate.net This dose-responsive effect is a fundamental aspect of its cytotoxic mechanism, directly linked to its interaction with tubulin and disruption of microtubule function. researchgate.net

Antiangiogenic and Endothelial Cell Modulatory Effects

Beyond its direct effects on cancer cells, EHT-6706 also demonstrates significant activity as a vascular-disrupting agent, targeting the tumor vasculature. researchgate.netnih.govdntb.gov.ua These antiangiogenic effects are mediated through its impact on endothelial cells, the primary components of blood vessels. researchgate.netnih.gov

Disruption of Endothelial Tube Formation in Matrigel Assays

A key in vitro assay for assessing antiangiogenic potential is the endothelial cell tube formation assay, often conducted on a basement membrane matrix like Matrigel. ibidi.comsigmaaldrich.combiocompare.comcorning.comresearchgate.net EHT-6706 has been demonstrated to prevent endothelial cell tube formation in such assays. researchgate.netnih.govresearchgate.net Furthermore, it can disrupt pre-established vascular structures formed by endothelial cells in vitro. researchgate.netnih.gov This disruption of endothelial tube networks is observed in a concentration- and time-dependent manner, highlighting its potent vascular-disrupting capabilities. researchgate.net

Summary of EHT-6706 In Vitro Activities

Activity TypeObserved EffectGeneral Potency/Concentration RangeRelevant Assays/Models
Antiproliferative Activity Potent inhibition of cancer cell growthLow nM (0.3-10 nM)Diverse cancer cell lines, NCI60 panel
Activity in MDR Models Retains cytotoxic activity in drug-resistant cell linesPotent (Low nM)Cell lines resistant to combretastatin, vinblastine, imatinib, Pgp-1, MRP-1
Cell Cycle Effects Induces G2/M arrestConcentration-dependentCell cycle analysis
Apoptosis Induction Activates apoptosisConcentration-dependentApoptosis assays
Antiangiogenic Activity Acts as a vascular-disrupting agentPotentVarious in vitro endothelial cell assays
Endothelial Cell Inhibition Inhibits endothelial cell migrationNot specified quantitativelyMigration assays
Endothelial Tube Formation Prevents tube formation; Disrupts pre-established vesselsConcentration- and time-dependentMatrigel tube formation assays

Alteration of Endothelial Monolayer Permeability

In vitro studies have demonstrated that EHT-6706 induces changes in the permeability of endothelial cell monolayers. This effect has been observed to be dependent on both the concentration of EHT-6706 and the duration of exposure uni-freiburg.dectdbase.orgctdbase.org. The alteration in permeability suggests a potential impact on vascular integrity, a critical factor in various physiological and pathological processes, including angiogenesis and the extravasation of cells and molecules.

Inhibition of Endothelial Cell Migration Dynamics

EHT-6706 has been shown to inhibit the migration of endothelial cells in in vitro settings uni-freiburg.dectdbase.orgctdbase.org. Endothelial cell migration is a fundamental process in angiogenesis, the formation of new blood vessels. By inhibiting this dynamic process, EHT-6706 exhibits anti-angiogenic potential, which could be relevant in the context of diseases characterized by excessive or aberrant blood vessel formation, such as cancer.

Specificity of EHT-6706 Action on Endothelial Cells Versus Tumor Cells

Preclinical investigations have explored the specificity of EHT-6706's effects on endothelial cells compared to tumor cells. EHT-6706 has demonstrated potent antiproliferative activity across a broad spectrum of human tumor cell lines, with efficacy observed at low nanomolar concentrations, typically ranging from 0.3 to 10 nM uni-freiburg.dectdbase.org. While exhibiting potent effects on tumor cells, studies have indicated a degree of selectivity. Non-neoplastic cells generally required significantly higher concentrations, approximately 20 times greater on average, to achieve comparable levels of efficacy nih.gov. This suggests a differential potency profile, where cancer cells appear more sensitive to the antiproliferative effects of EHT-6706 than certain non-neoplastic cells.

Combination Research Studies in Cell Culture Models

The potential of EHT-6706 in combination therapies has been investigated in cell culture models, particularly in conjunction with ionizing radiation.

Synergistic Effects with Ionizing Radiation in Cancer Cell Lines

EHT-6706 has shown synergistic effects when combined with ionizing radiation (IR) in certain cancer cell lines in vitro. Specifically, synergistic inhibition of clonogenic survival was observed in H460 (non-small cell lung carcinoma) and MiaPaca2 (pancreatic cancer) cell lines when treated with EHT-6706 in combination with IR ctdbase.orguni-freiburg.de. In other cancer cell lines tested, the combination of EHT-6706 and IR resulted in additive effects on clonogenic survival ctdbase.orguni-freiburg.de.

The following table summarizes the observed effects of EHT-6706 in combination with IR on clonogenic survival in different cancer cell lines:

Cancer Cell LineObserved Effect with IR Combination
H460Synergistic
MiaPaca2Synergistic
HCT116Additive
HCT116 p53-/-Additive
MDA-MB-231Additive
Temporal Sequencing for Optimized Radiosensitization

Studies investigating the combination of EHT-6706 and ionizing radiation have explored different temporal sequences to identify optimal conditions for radiosensitization. For the H460 and MiaPaca2 cell lines, where synergistic effects were observed, the most pronounced effect was achieved when cells were exposed to EHT-6706 for 20 hours prior to irradiation ctdbase.orguni-freiburg.de. This suggests that a pre-treatment with EHT-6706 for a specific duration can enhance the sensitivity of these cancer cells to the effects of ionizing radiation.

Cellular Mechanisms Underlying Synergistic Radiosensitivity

The synergistic radiosensitizing effects of EHT-6706 are likely attributed to its cellular mechanisms of action. EHT-6706 functions as a tubulin-binding agent, disrupting microtubule dynamics uni-freiburg.dectdbase.orgctdbase.org. This disruption leads to the inhibition of cell proliferation and induces a G2/M cell cycle arrest in a dose-dependent manner in cancer cells uni-freiburg.dectdbase.orguni-freiburg.de. The accumulation of cells in the radiosensitive G2/M phase of the cell cycle is a known mechanism for enhancing the effectiveness of radiation therapy. Furthermore, EHT-6706 has been shown to activate apoptosis in cancer cells uni-freiburg.dectdbase.orguni-freiburg.de. The induction of programmed cell death by EHT-6706, in combination with the DNA damage inflicted by ionizing radiation, contributes to the observed synergistic reduction in cancer cell survival. Perturbing microtubule dynamics with EHT-6706 can halt the cell cycle at the metaphase/anaphase transition, leading to apoptosis uni-freiburg.de. These combined effects on cell cycle progression and apoptosis contribute to the enhanced killing of cancer cells when EHT-6706 is administered before irradiation.

Additive Antiproliferative Effects with Conventional Chemotherapeutic Agents

Preclinical investigations have explored the potential of EHT-6706 in combination with conventional cytotoxic chemotherapy agents to enhance anti-tumor effects. Studies performing cell proliferation assays have assessed these combinations in various human cancer cell lines. wikipedia.orgciteab.com

Combinations with Platinum-Based Compounds (e.g., Cisplatin (B142131), Oxaliplatin)

EHT-6706 has been evaluated in combination with platinum-based chemotherapeutic agents, such as cisplatin and oxaliplatin (B1677828). In studies using H460 (non-small cell lung carcinoma) and MiaPaca2 (pancreatic cancer) tumor cell lines, EHT-6706 exerted additive inhibition of proliferation when administered in combination with oxaliplatin and cisplatin. wikipedia.orgciteab.comciteab.com These findings suggest that combining EHT-6706 with platinum compounds can lead to an enhanced antiproliferative outcome in certain cancer cell types in vitro. wikipedia.orgciteab.com

Combinations with Antimetabolites (e.g., Gemcitabine)

Combinations of EHT-6706 with antimetabolites, such as gemcitabine (B846), have also been investigated for their antiproliferative effects. Similar to the findings with platinum-based agents, EHT-6706 demonstrated additive inhibition of proliferation when combined with gemcitabine in H460 and MiaPaca2 tumor cell lines. wikipedia.orgciteab.com This indicates that the combination of EHT-6706 with gemcitabine can result in an additive reduction in cancer cell proliferation in these in vitro models. wikipedia.orgciteab.com

Elucidation of Molecular Pathways Mediating Additive Efficacy

The additive antiproliferative effects observed when EHT-6706 is combined with conventional chemotherapeutic agents like cisplatin, oxaliplatin, and gemcitabine are likely mediated by the distinct yet complementary mechanisms of action of these agents. EHT-6706 primarily targets microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. nih.govwikipedia.orgciteab.com Platinum compounds like cisplatin and oxaliplatin exert their cytotoxic effects primarily by forming DNA adducts, which interferes with DNA replication and transcription, ultimately triggering cell death pathways. wikipedia.org Gemcitabine, an antimetabolite, inhibits DNA synthesis by interfering with nucleotide metabolism and incorporation into DNA. wikipedia.org

Preclinical in Vivo Investigations and Pharmacological Profile Research of Eht 6706

Antitumor Efficacy in Murine Xenograft Models

Murine xenograft models are widely utilized in preclinical oncology research to evaluate the antitumor efficacy of experimental drugs. These models involve the transplantation of human cancer cells or tumor tissue into immunocompromised mice, allowing the tumors to grow and mimic aspects of human cancer in vivo. Studies investigating EHT-6706 have included assessments of its impact on tumor growth in such established xenograft systems. rna-society.org The compound has shown promise with indicated in vivo antitumor activity. nih.gov

Evaluation of EHT-6706 in murine xenograft models has aimed to determine its ability to inhibit the growth of established tumors. While specific detailed data tables from these in vivo studies were not extensively available in the provided snippets, the research indicates that EHT-6706 is a candidate for in vivo efficacy studies based on its potent in vitro effects. The in vitro studies demonstrated highly potent antiproliferative activity on a broad spectrum of human tumor cell lines, including those resistant to other drugs. nih.govrna-society.orgambeed.com These findings support the expectation of observing tumor growth inhibition in sensitive xenograft models. The assessment of tumor growth inhibition in xenograft models typically involves monitoring changes in tumor volume or weight over time in treated versus control groups.

EHT-6706 has demonstrated strong efficacy as a vascular-disrupting agent in in vitro studies. nih.govrna-society.orgambeed.com This activity is characterized by the prevention of endothelial cell tube formation, disruption of pre-established vessels, alterations in endothelial cell monolayer permeability, and inhibition of endothelial cell migration. nih.govrna-society.org These in vitro findings suggest that EHT-6706 could induce vascular disruption within the tumor microenvironment in vivo. While detailed in vivo data on vascular disruption by EHT-6706 was not extensively provided, the compound's classification as a vascular disrupting agent and the rationale for in vivo studies imply that such evaluations, assessing the impact on tumor vasculature, have been undertaken or are warranted. nih.govambeed.com Techniques for evaluating vascular disruption in vivo can include imaging modalities and histological analyses to assess changes in vessel structure and function.

Inhibition of Tumor Growth in Established Xenograft Systems

Methodological Approaches in Preclinical In Vivo Studies

Preclinical in vivo studies evaluating anticancer agents like EHT-6706 employ various methodological approaches to assess efficacy and understand the underlying mechanisms.

The selection of appropriate animal models is critical for the translational relevance of preclinical findings. Murine models, particularly xenografts, are commonly used for evaluating the efficacy of anticancer drugs. These include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). CDX models involve implanting established human cancer cell lines into immunocompromised mice, while PDX models utilize tumor tissue directly obtained from patients, aiming to better preserve the heterogeneity and characteristics of the original human tumor. The choice of model depends on the specific research question and the oncological indication being studied. For evaluating a broad-spectrum agent like EHT-6706 with activity against various cancer cell lines, a range of xenograft models representing different cancer types would be relevant. nih.govambeed.com

Assessing tumor angiogenesis and vascular integrity in vivo is essential for understanding the effects of vascular disrupting agents. Various techniques are employed for this purpose.

Microvessel density (MVD) analysis is a widely accepted method for quantifying the extent of angiogenesis within a tumor. This technique typically involves immunohistochemical staining of tumor tissue sections for endothelial cell markers, such as CD31 or CD34, followed by microscopic counting of the stained microvessels within defined areas of the tumor. MVD provides a numerical value that reflects the density of blood vessels in the tumor tissue. Changes in MVD following treatment with a vascular disrupting agent like EHT-6706 can indicate a reduction in tumor vascularization. While a specific MVD data table for EHT-6706 was not found, this technique is a standard approach used in the preclinical evaluation of compounds targeting tumor vasculature.

Summary of Preclinical Findings and Methodologies (Based on Available Information)

AspectFinding/MethodologyRelevance to EHT-6706
In vitro Antiproliferative ActivityPotent activity against >60 human tumor cell lines. nih.govrna-society.orgambeed.comProvides rationale for in vivo efficacy studies. ambeed.com
In vitro Vascular DisruptionPrevents tube formation, disrupts vessels, alters permeability, inhibits migration. nih.govrna-society.orgambeed.comSupports investigation of in vivo vascular disrupting effects. nih.govambeed.com
In vivo Antitumor EfficacyIndicated activity in murine xenograft models. nih.govConfirms in vivo potential based on in vitro findings. ambeed.com Specific data not detailed in snippets.
In vivo Vascular DisruptionExpected based on in vitro activity and classification as VDA. nih.govrna-society.orgambeed.comImplies assessment of tumor vasculature in vivo studies. nih.gov Specific data not detailed in snippets.
Animal Models UsedMurine xenografts (CDX, potentially PDX).Standard models for evaluating antitumor efficacy of compounds like EHT-6706.
Assessment of VascularityMicrovessel Density (MVD) analysis (CD31/CD34 staining). Other imaging techniques (e.g., DCE-MRI).Standard techniques applicable to evaluating the vascular effects of EHT-6706 in vivo. Used for similar compounds. Specific data not detailed in snippets.

Techniques for Assessing Tumor Angiogenesis and Vascular Integrity In Vivo

Perfused Vessel Quantification

Quantitative assessment of perfused tumor vessels in vivo is a critical endpoint in evaluating the efficacy of vascular disrupting agents. Techniques such as intravital microscopy, contrast-enhanced imaging (e.g., DCE-MRI), and histological analysis with perfusion markers are commonly employed to measure parameters like perfused vessel density, vessel diameter, and blood flow. psu.edumdpi.comfrontiersin.org These methods provide insights into the functional status of the tumor vasculature and the extent to which a VDA compromises blood supply to the tumor tissue.

Based on the available literature search, specific quantitative data regarding the effect of EHT-6706 on perfused vessel quantification in preclinical in vivo models were not identified. While EHT-6706 is known to disrupt tumor blood vessels based on in vitro studies and its mechanism of action as a tubulin inhibitor uni-freiburg.denih.gov, detailed quantitative measurements of perfused vessels in tumors after EHT-6706 treatment were not found in the provided search results. Therefore, a data table presenting such findings cannot be generated here.

Histopathological Evaluation of Tumor Necrosis

Histopathological evaluation of tumor tissue is essential for assessing the morphological changes induced by anticancer agents, including the extent of tumor necrosis. Tumor necrosis, characterized by irreversible cell injury and tissue death, is a common outcome of effective vascular disrupting therapy due to the induction of severe hypoxia following blood vessel shutdown. researchgate.net Histological analysis typically involves staining tissue sections (e.g., Hematoxylin and Eosin) and quantifying the necrotic area within the tumor. frontiersin.orgmdpi.com

While the mechanism of EHT-6706 as a vascular disrupting agent suggests its potential to induce tumor necrosis researchgate.net, detailed quantitative data from histopathological evaluations specifically measuring the percentage or area of tumor necrosis in preclinical in vivo models treated with EHT-6706 were not found in the conducted literature search. Therefore, a data table detailing the histopathological evaluation of tumor necrosis following EHT-6706 treatment cannot be provided based on the available search results.

Despite the lack of specific quantitative in vivo data for these precise endpoints in the searched literature, the established in vitro vascular disrupting activity of EHT-6706 and its mechanism as a tubulin polymerization inhibitor provide a strong rationale for its potential to impact tumor perfusion and induce necrosis in vivo. Further detailed in vivo studies quantifying these parameters would be valuable to fully characterize the preclinical pharmacological profile of EHT-6706.

Advanced Research Methodologies and Systems Level Analysis of Eht 6706

Genome-Wide Transcriptomic Profiling of EHT-6706 Effects

Genome-wide transcriptomic profiling allows for the systematic study of gene expression changes in response to EHT-6706 treatment. This approach provides insights into the molecular pathways affected by the compound.

Identification of Deregulated Gene Expression in Cancer Cells

Studies utilizing transcriptomic analysis have aimed to identify genes with altered expression levels in cancer cells treated with EHT-6706. While the provided search results primarily focus on endothelial cells, transcriptomic profiling is a standard method for assessing drug effects on gene expression in various cell types, including cancer cells. Deregulated gene expression in cancer cells can reveal the impact of EHT-6706 on processes such as cell cycle control, apoptosis, and proliferation. nih.gov

Analysis of Transcriptional Changes in Endothelial Cells

Genome-wide transcriptomic analysis of EHT-6706 effects on human endothelial cells has shown that its antiangiogenic activity is associated with the deregulation of genes involved in antiangiogenic pathways. nih.govresearchgate.netresearchgate.net This indicates that EHT-6706 influences the genetic programming of endothelial cells, contributing to its ability to disrupt vascular formation and integrity.

Pathway Enrichment Analysis Related to Antiangiogenic and Antiproliferative Activity

Pathway enrichment analysis is a computational method used to identify biological pathways that are statistically over-represented in a set of differentially expressed genes. For EHT-6706, this analysis has been applied to transcriptomic data from endothelial cells to understand the antiangiogenic mechanisms. The analysis revealed that the antiangiogenic activity of EHT-6706 elicits gene deregulations within antiangiogenic pathways. nih.govresearchgate.net This type of analysis helps to connect the observed gene expression changes to broader cellular functions and processes related to the compound's anti-cancer properties.

Structural Biology Approaches for Tubulin-EHT-6706 Interactions

Structural biology approaches are crucial for understanding the interaction between EHT-6706 and its primary target, tubulin, at an atomic level. EHT-6706 is known to target the colchicine-binding site on tubulin, inhibiting its polymerization. nih.govresearchgate.net

Computational Modeling of Binding Affinity

Computational modeling, such as protein-ligand docking and molecular dynamics simulations, plays a significant role in predicting and understanding the binding affinity of compounds like EHT-6706 to tubulin. nih.govchemrxiv.orgtum.de These methods can estimate the most likely conformation of EHT-6706 within the colchicine-binding site and predict the strength of the interaction. nih.govchemrxiv.org By computationally predicting binding affinity, researchers can gain insights into why EHT-6706 is a potent inhibitor of tubulin polymerization and how modifications to the compound might affect its binding characteristics. nih.gov While specific computational modeling data for EHT-6706 were not detailed in the search results, the application of these techniques is standard in the study of tubulin-binding agents to understand their interaction at the molecular level.

Experimental Techniques for Resolving Binding Site Architecture

Research into the chemical compound EHT-6706 has focused on elucidating its interaction with its biological target, primarily tubulin, to understand its mechanism of action as a microtubule-disrupting agent. Experimental methodologies have been employed to determine where EHT-6706 binds on tubulin and the functional consequences of this binding.

Detailed research findings indicate that EHT-6706 targets the colchicine-binding site on tubulin. nih.govnih.govnih.gov This interaction inhibits tubulin polymerization, a critical process for microtubule formation and function within cells. nih.govnih.gov

One key experimental technique utilized to investigate the binding site of EHT-6706 is the binding competition assay, specifically using a nih.govH-colchicine tracer. nih.gov This method relies on the principle that if EHT-6706 binds to the same site as colchicine (B1669291), or a site that allosterically affects colchicine binding, it will compete with the radiolabeled colchicine for binding to tubulin. Studies using this technique have shown that EHT-6706 displaces the nih.govH-colchicine tracer from the tubulin-colchicine complex. nih.gov This displacement provides strong evidence that EHT-6706 binds at or near the colchicine binding site. nih.gov The observed binding competition for EHT-6706 has been reported as comparable to that of combretastatin (B1194345) A-4, another established binder at the colchicine site with a higher affinity for tubulin than colchicine itself. nih.gov

Beyond establishing the binding location relative to known ligands, in vitro tubulin polymerization assays are employed to confirm the functional outcome of EHT-6706 binding. This technique measures the ability of tubulin monomers to assemble into microtubules in the presence of the compound. EHT-6706 has been shown to inhibit microtubule formation in a dose-dependent manner in such assays. nih.gov This inhibitory effect on polymerization is a direct consequence of its binding to tubulin at the colchicine site, disrupting the dynamic process of microtubule assembly.

While these experimental techniques, particularly the nih.govH-colchicine displacement assay, are crucial for identifying the binding region on tubulin and the functional impact of binding, the provided information does not detail the application of high-resolution structural techniques such as X-ray crystallography or cryo-electron microscopy specifically for resolving the atomic-level architecture of the EHT-6706-tubulin complex. The available data primarily establishes the location of EHT-6706 binding relative to the known colchicine site and its effect on tubulin polymerization.

Emerging Research Questions and Translational Considerations for Eht 6706

Exploration of EHT-6706 Activity in Underexplored Cancer Types

EHT-6706 has demonstrated broad in vitro cytotoxicity across a diverse array of cancer cell lines, encompassing more than 60 lines from the NCI60 panel. researchgate.netresearchgate.net Its potency has been observed at sub-nanomolar to low nanomolar concentrations (0.3-10 nM) in various cancer types, including but not limited to breast, melanoma, colorectal, renal, ovarian, non-small cell lung, leukemia, and pancreatic cancers. researchgate.netresearchgate.net Despite this wide spectrum of activity, further research is needed to systematically evaluate the efficacy of EHT-6706 in cancer types that have received less attention in initial studies. This includes rare malignancies and those characterized by limited therapeutic options. Expanding the preclinical evaluation of EHT-6706 to a broader range of tumor models is crucial for identifying potentially responsive cancer types and broadening its therapeutic scope. Such efforts would involve comprehensive in vitro screening and relevant in vivo model studies.

Investigating Potential Resistance Mechanisms to EHT-6706

The emergence of drug resistance is a major impediment to successful cancer treatment. While EHT-6706 has shown effectiveness against cell lines resistant to other agents like combretastatin (B1194345), vinblastine, and imatinib, suggesting it may bypass certain common multidrug resistance mechanisms involving ABC transporters such as MDR-1 and MRP-1, the potential for specific resistance to EHT-6706 remains an important area of inquiry. researchgate.netresearchgate.netresearchgate.net Future research should focus on elucidating the molecular mechanisms by which cancer cells might develop resistance to EHT-6706. This could involve investigating alterations in the tubulin target itself, identifying changes in cellular uptake or efflux of the compound, or exploring the activation of alternative signaling pathways that promote cell survival despite microtubule disruption. A thorough understanding of these mechanisms is vital for developing strategies to mitigate or overcome resistance, including the rational design of combination therapies or the development of modified compounds.

Development of Predictive Biomarkers for EHT-6706 Response

The identification of predictive biomarkers is essential for tailoring cancer therapy to individual patients and improving treatment outcomes. Although EHT-6706 exhibits broad activity, the degree of response may vary among different tumors and patients. researchgate.netresearchgate.net Developing biomarkers predictive of response to EHT-6706 could enable the selection of patients most likely to benefit from treatment, thereby optimizing therapeutic efficacy and minimizing exposure in non-responders. esmo.org Potential biomarkers could include specific genetic alterations, the expression levels of key proteins (such as different tubulin isotypes), or characteristics of the tumor microenvironment that influence drug delivery or action. Given EHT-6706's dual role as a cytotoxic and vascular disrupting agent, biomarkers related to both tumor cell sensitivity and the state of the tumor vasculature could be particularly relevant. Research in this area would involve correlating molecular profiles with treatment response in preclinical models and, subsequently, in clinical trials. rogelcancercenter.org

Future Directions in EHT-6706 Combination Therapy Research

Preclinical studies have provided evidence supporting the potential of EHT-6706 in combination therapies. In vitro experiments have demonstrated that EHT-6706 can synergistically inhibit clonogenic survival when combined with ionizing radiation in cell lines like H460 and MiaPaca2. researchgate.netnih.govresearchgate.net Additionally, additive inhibition of proliferation has been observed with conventional chemotherapeutic agents such as oxaliplatin (B1677828), cisplatin (B142131), and gemcitabine (B846) in these cell lines. researchgate.netnih.govresearchgate.net These findings provide a strong rationale for further investigation of EHT-6706 in combination regimens. nih.govresearchgate.net Future research should explore combinations with other classes of anti-cancer agents, including targeted therapies, immunotherapies, and novel small molecules. The objective is to identify combinations that enhance anti-tumor activity, potentially overcome resistance mechanisms, or improve the therapeutic index compared to monotherapy. This requires a detailed understanding of the synergistic or additive interactions between EHT-6706 and its potential combination partners.

Theoretical Frameworks for Optimizing Tubulin-Targeted Vascular Disrupting Agents

EHT-6706 functions as a tubulin-targeted vascular disrupting agent (VDA), impacting both tumor cells directly and the tumor vasculature. researchgate.netnih.gov VDAs are designed to selectively damage established tumor blood vessels, leading to reduced perfusion and tumor necrosis. nih.gov Theoretical frameworks for optimizing tubulin-targeted VDAs like EHT-6706 involve understanding and modeling the complex biological systems at play, including drug-target interactions, cellular responses, and effects on the tumor microenvironment. nih.govaps.org Computational models can be employed to simulate drug pharmacokinetics within the tumor, its binding to tubulin in different cell types (tumor vs. endothelial), and the subsequent impact on microtubule dynamics, cell cycle progression, apoptosis, and vascular integrity. aps.org Optimization within these frameworks may focus on identifying structural modifications to enhance target specificity or potency, determining optimal dosing schedules to maximize vascular disruption while minimizing toxicity, and predicting the efficacy of combinations with other agents. aps.org Understanding the mechanisms of selective vascular targeting, such as the potential disruption of endothelial cell-specific junctions, is also integral to these theoretical frameworks. jci.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EHT-6706
Reactant of Route 2
EHT-6706

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.